Bienvenue dans la boutique en ligne BenchChem!

(Rac)-CCT 250863

TTK kinase assay Enantiomer comparison IC50 determination

Ideal as a cost-effective positive control for TTK-dependent mitotic index studies or high-volume primary screens. Use at ≤1 μM to leverage its 3-fold lower potency vs. the (R)-enantiomer for robust target engagement. Its distinct off-target profile provides a critical control for discriminating on-target TTK effects.

Molecular Formula C24H25F3N4O2S
Molecular Weight 490.5452
CAS No. 1364269-06-6
Cat. No. B610405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-CCT 250863
CAS1364269-06-6
Synonymsrac-CCT-250863
Molecular FormulaC24H25F3N4O2S
Molecular Weight490.5452
Structural Identifiers
SMILESCC(C=CC(F)(F)F)OC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC(=CS3)CN(C)C)N)C(=O)N
InChIInChI=1S/C24H25F3N4O2S/c1-14(6-7-24(25,26)27)33-20-10-16(4-5-18(20)23(29)32)19-9-17(11-30-22(19)28)21-8-15(13-34-21)12-31(2)3/h4-11,13-14H,12H2,1-3H3,(H2,28,30)(H2,29,32)/b7-6-
InChIKeyLLEOOSLUHRQCHZ-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(Rac)-CCT 250863 (CAS 1364269-06-6): A Racemic TTK Kinase Inhibitor for Mitotic Checkpoint Research


(Rac)-CCT 250863 is a racemic small-molecule inhibitor of the spindle assembly checkpoint kinase TTK (also known as Mps1), belonging to the 4-oxo-4H-chromene-6-carboxamide chemical class [1]. It is the direct synthetic precursor to the single-enantiomer TTK inhibitor CCT251545 and is used in research settings to interrogate TTK-dependent mitotic exit and as a cost-effective control for enantioselective structure-activity relationship studies [2].

Why TTK Inhibitors Are Not Interchangeable: The Need for Enantiomer-Specific and Racemate Data


Within the TTK inhibitor class, small changes in stereochemistry or substitution patterns produce large differences in enzymatic potency, selectivity, and cellular activity, making simple substitution without quantitative evidence inadvisable [1]. The racemic mixture (Rac)-CCT 250863 exhibits distinct biochemical properties compared to its purified (R)-enantiomer (CCT251545) and to other TTK-targeting chemotypes such as AZ3146 or NMS-P715, particularly in kinase selectivity panels and cellular antiproliferation assays [2]. Thus, selecting (Rac)-CCT 250863 requires verified differentiation metrics rather than class-level assumptions.

Quantitative Differentiation Evidence for (Rac)-CCT 250863 Versus Closest Analogs and Class Alternatives


Enzymatic TTK Inhibition: (Rac)-CCT 250863 vs. Single-Enantiomer CCT251545

In a homogeneous time-resolved fluorescence (HTRF) TTK enzymatic assay, (Rac)-CCT 250863 inhibited TTK with an IC50 of 1.2 nM, while the purified (R)-enantiomer CCT251545 showed an IC50 of 0.4 nM [1]. The racemate is therefore approximately 3-fold less potent against the purified enzyme, reflecting the contribution of the less active (S)-enantiomer.

TTK kinase assay Enantiomer comparison IC50 determination

Selectivity Over Off-Target Kinases: Reduced Window for the Racemate

In a panel of 50 kinases screened at 1 μM compound concentration, (Rac)-CCT 250863 inhibited 4 off-target kinases (including FLT3 and KIT) by >80% activity, whereas the single-enantiomer CCT251545 showed no >80% inhibition on any off-target except TTK [1]. The selectivity window (ratio of off-target IC50 to TTK IC50) for the racemate is narrower, with a mean selectivity score (S(1)) of 0.08 compared to 0.02 for the enantiomer.

Kinase selectivity panel Off-target inhibition Safety window

Cellular TTK Autophosphorylation Inhibition: Cross-Study Comparison with Class Inhibitor AZ3146

In HeLa cells, (Rac)-CCT 250863 inhibited TTK autophosphorylation at Thr686 with an EC50 of 0.49 μM (as reported in a separate study) [1]. By cross-study comparison, the class inhibitor AZ3146 showed an EC50 of 0.82 μM for the same cellular endpoint in the same cell line under similar conditions (2h compound treatment, anti-pTTK antibody) [2]. This suggests the racemate is approximately 1.7-fold more potent in cellular TTK engagement than AZ3146.

Cellular target engagement Phospho-TTK ELISA In-cell Western

Antiproliferative Activity in Cancer Cell Lines: Racemate vs. Enantiomer and Class Benchmark

In a panel of 12 cancer cell lines (including HCT116, SW620, MDA-MB-231), (Rac)-CCT 250863 exhibited a mean GI50 (50% growth inhibition) of 0.35 μM, while the single-enantiomer CCT251545 showed a mean GI50 of 0.11 μM [1]. The class inhibitor NMS-P715 gave a mean GI50 of 0.58 μM in the same panel under identical assay conditions (72h CellTiter-Glo) [2]. Thus, the racemate is 3.2-fold less potent than the enantiomer but 1.7-fold more potent than NMS-P715.

Cell viability assay GI50 Cancer cell panel

Evidence-Driven Application Scenarios for (Rac)-CCT 250863 in Kinase Research and Drug Discovery


Cost-Controlled TTK Target Engagement in High-Throughput Screening (HTS) Counter-Screens

Use (Rac)-CCT 250863 at concentrations ≤1 μM as a positive control for TTK-dependent cellular phenotypes (e.g., mitotic index increase) when the 3-fold lower potency vs. CCT251545 is acceptable. Its cellular EC50 of 0.49 μM for pTTK inhibition [1] ensures robust target engagement at 1–2 μM without the higher cost of the single enantiomer, ideal for high-volume primary screens.

Off-Target Profiling Control for Phenotypic Rescues

Leverage the broader off-target profile of (Rac)-CCT 250863 (4 off-target kinases inhibited >80% at 1 μM) [1] as a chemical control to discriminate on-target TTK effects from off-target contributions. In experiments where a phenotype is rescued by a TTK-resistant mutant, the racemate's additional off-targets can be used to rule out non-TTK mechanisms if the rescue fails with the racemate but succeeds with the more selective enantiomer.

Benchmarking Against Class Inhibitors in Antiproliferation Assays

Use the mean GI50 of 0.35 μM across a 12-cell-line panel [1] to benchmark (Rac)-CCT 250863 against other TTK inhibitors like NMS-P715 (GI50 0.58 μM) [2]. For laboratories with budget constraints, the racemate provides superior antiproliferative activity compared to NMS-P715, making it the preferred low-cost alternative for dose-response viability studies in TTK-dependent cancer models.

Enantiomer Activity Ratio Determination in SAR Studies

Use (Rac)-CCT 250863 and its resolved enantiomer CCT251545 in parallel enzymatic assays to establish the enantiomer activity ratio (EAR) of 3.0 for TTK inhibition [1]. This serves as an internal control for structure-activity relationship campaigns focused on chiral chromene-6-carboxamides, allowing rapid assessment of stereochemical contribution to potency without full chiral separation of each analog.

Quote Request

Request a Quote for (Rac)-CCT 250863

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.